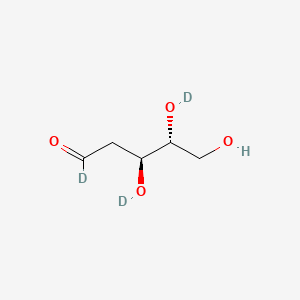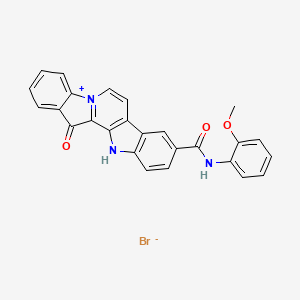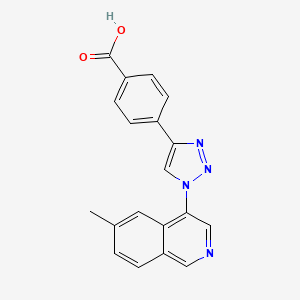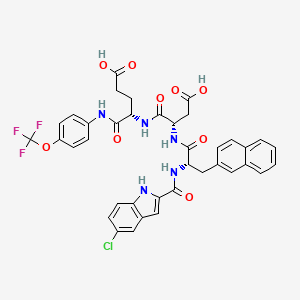
hGGPPS-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
hGGPPS-IN-2 is a potent inhibitor of the human geranylgeranyl pyrophosphate synthase (hGGPPS). This compound is an analogue of C-2 substituted thienopyrimidine-based bisphosphonates. It has shown significant potential in inducing target-selective apoptosis of multiple myeloma cells and exhibits antimyeloma activity in vivo .
Méthodes De Préparation
The synthesis of hGGPPS-IN-2 involves the preparation of C-2 substituted thienopyrimidine-based bisphosphonatesThe reaction conditions often involve the use of various reagents and catalysts to achieve the desired substitution and functionalization .
Analyse Des Réactions Chimiques
hGGPPS-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Applications De Recherche Scientifique
hGGPPS-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of geranylgeranyl pyrophosphate synthase and its effects on protein prenylation.
Biology: It is used to investigate the role of protein prenylation in cellular processes and its implications in diseases such as cancer.
Medicine: this compound has shown potential as a therapeutic agent for the treatment of multiple myeloma and other cancers by inducing apoptosis in cancer cells.
Industry: It is used in the development of new drugs and therapeutic agents targeting protein prenylation pathways
Mécanisme D'action
hGGPPS-IN-2 exerts its effects by inhibiting the activity of human geranylgeranyl pyrophosphate synthase. This enzyme is involved in the biosynthesis of geranylgeranyl pyrophosphate, a key intermediate in the prenylation of small GTP-binding proteins. By inhibiting this enzyme, this compound disrupts the prenylation process, leading to the accumulation of unprenylated proteins and subsequent apoptosis of cancer cells .
Comparaison Avec Des Composés Similaires
hGGPPS-IN-2 is unique among similar compounds due to its specific structure and potent inhibitory activity. Similar compounds include other thienopyrimidine-based bisphosphonates, such as:
hGGPPS-IN-1: Another potent inhibitor of human geranylgeranyl pyrophosphate synthase with similar antimyeloma activity.
Zoledronic acid: A well-known bisphosphonate used in the treatment of bone diseases, but with less specificity for geranylgeranyl pyrophosphate synthase.
Alendronate: Another bisphosphonate used for bone diseases, with different structural features and target specificity
These comparisons highlight the unique structural features and potent activity of this compound, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H18FN5O7P2S |
|---|---|
Poids moléculaire |
553.4 g/mol |
Nom IUPAC |
[[[2-[3-[(4-fluorophenyl)carbamoylamino]phenyl]thieno[2,3-d]pyrimidin-4-yl]amino]-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C20H18FN5O7P2S/c21-12-4-6-13(7-5-12)22-19(27)23-14-3-1-2-11(10-14)16-24-17(15-8-9-36-18(15)25-16)26-20(34(28,29)30)35(31,32)33/h1-10,20H,(H2,22,23,27)(H,24,25,26)(H2,28,29,30)(H2,31,32,33) |
Clé InChI |
ADZFVWRKYSFEGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)F)C3=NC(=C4C=CSC4=N3)NC(P(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12404795.png)





![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12404829.png)
![(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B12404834.png)


![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)
